CID-2858522 is a compound classified as a selective inhibitor of the nuclear factor kappa-light-chain-enhancer of activated B cells pathway, specifically targeting the Protein Kinase C-mediated activation of this transcription factor. This small molecule is a substituted 2-aminobenzimidazole derivative, which has been identified through high-throughput screening as a promising candidate for further research due to its potent inhibitory effects on nuclear factor kappa-light-chain-enhancer of activated B cells activity in various cellular contexts .
CID-2858522 was identified from a library of chemical compounds during a systematic screening process aimed at discovering pathway-selective inhibitors. It belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. The compound has been extensively studied for its role in modulating inflammatory responses and has potential applications in cancer therapy due to its ability to inhibit tumor-promoting pathways .
The synthesis of CID-2858522 involves several key steps:
This synthetic route has been optimized to improve yields and purity, demonstrating the importance of reaction conditions in achieving desired outcomes.
CID-2858522 is characterized by its unique molecular structure, which features a 2-aminobenzimidazole core. The structural formula can be represented as follows:
The compound's structure consists of various functional groups that contribute to its biological activity, including an amine group and multiple aromatic rings that enhance its interaction with target proteins involved in nuclear factor kappa-light-chain-enhancer of activated B cells signaling pathways .
CID-2858522 undergoes several chemical reactions that are critical for its function as an inhibitor:
These reactions highlight the compound's potential as a targeted therapeutic agent.
The mechanism of action of CID-2858522 involves the following processes:
This mechanism underscores the therapeutic potential of CID-2858522 in conditions characterized by excessive inflammation or malignancy.
CID-2858522 possesses several notable physical and chemical properties:
These properties are essential for determining the appropriate formulation and delivery methods for potential therapeutic applications .
CID-2858522 has several significant scientific uses:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: